REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][C:3]=1[O:9][CH3:10].[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCOC(C)=O.O>[Br:1][C:2]1[CH:7]=[C:6]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH:5]=[CH:4][C:3]=1[O:9][CH3:10] |f:3.4,6.7.8|
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC(=C1)I)OC
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Name
|
|
Quantity
|
6.12 mL
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Type
|
reactant
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Smiles
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N1CCOCC1
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Name
|
|
Quantity
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1.29 g
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Type
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reactant
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Smiles
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C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Name
|
|
Quantity
|
13.5 g
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Type
|
reactant
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Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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359 mg
|
Type
|
catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred for two hours at 45° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with EtOAc
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Type
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WASH
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Details
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The combined organic layer was washed with saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CUSTOM
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Details
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the drying agent was separated by filtration
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
The obtained residue was purified by column chromatography (Chromatorex NH; mobile phase: n-hexane/EtOAc=10/1 to 3/1; v/v)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C(C=CC1OC)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.94 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |